molecular formula C11H16ClN B3143724 N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 53545-51-0

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B3143724
CAS No.: 53545-51-0
M. Wt: 197.7 g/mol
InChI Key: MLAQAFPYZQJTOY-UHFFFAOYSA-N
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Description

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is primarily used in laboratory research and development processes, as well as in chemical production processes . This compound is known for its role in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride plays a significant role in biochemical reactions, particularly as a norepinephrine reuptake inhibitor and a releasing agent . It interacts with several enzymes and proteins, including the norepinephrine transporter, which it inhibits, leading to increased levels of norepinephrine in the synaptic cleft. Additionally, it has affinity for the trace amine-associated receptor 1 (TAAR1), alpha-2A adrenergic receptor, and serotonin receptors 5-HT1A and 5-HT2A . These interactions suggest that this compound can modulate neurotransmitter systems and influence various physiological processes.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving norepinephrine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism. For example, the increased levels of norepinephrine can enhance adrenergic signaling, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with serotonin receptors can influence mood, cognition, and other central nervous system functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. By inhibiting the norepinephrine transporter, it prevents the reuptake of norepinephrine, leading to increased neurotransmitter levels in the synaptic cleft . This inhibition enhances adrenergic signaling, which can activate downstream signaling pathways and alter gene expression. Furthermore, its interaction with TAAR1 and serotonin receptors can lead to receptor activation or inhibition, further influencing cellular responses and physiological outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular signaling and function, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance norepinephrine and serotonin signaling, leading to increased alertness, improved mood, and enhanced cognitive function . At high doses, it can cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation of the compound, and transferases, which mediate conjugation reactions. These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its interaction with intracellular receptors and enzymes can influence its distribution within the cell and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves several steps. One common method starts with ethylbenzene, which undergoes a Friedel-Crafts reaction to form an intermediate compound. This intermediate is then subjected to cyclization to produce ethylindene. The ethylindene is further processed through an alpha-site oximation reaction, followed by Raney nickel reduction to yield the desired amine compound. The final steps involve protection, reduction, and hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines. Substitution reactions can result in various substituted amines or amides.

Scientific Research Applications

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-12-11-7-9-5-3-4-6-10(9)8-11;/h3-6,11-12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAQAFPYZQJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC2=CC=CC=C2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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